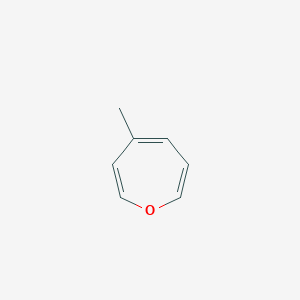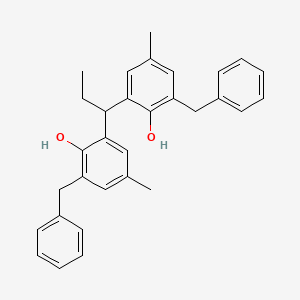
2,2'-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a propane backbone. This compound is part of a larger class of bisphenols, which are known for their applications in various fields, including polymer production and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) typically involves the reaction of 6-benzyl-4-methylphenol with a suitable propane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where the phenol derivative reacts with a propane-based alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of high-performance materials, including resins and coatings.
Mécanisme D'action
The mechanism by which 2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: A well-known bisphenol with similar structural features but different applications and biological activity.
Bisphenol S: Another bisphenol used as an alternative to bisphenol A, with distinct chemical properties.
Bisphenol F: Known for its use in epoxy resins and other industrial applications.
Uniqueness
2,2’-(Propane-1,1-diyl)bis(6-benzyl-4-methylphenol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
65910-01-2 |
|---|---|
Formule moléculaire |
C31H32O2 |
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
2-benzyl-6-[1-(3-benzyl-2-hydroxy-5-methylphenyl)propyl]-4-methylphenol |
InChI |
InChI=1S/C31H32O2/c1-4-27(28-17-21(2)15-25(30(28)32)19-23-11-7-5-8-12-23)29-18-22(3)16-26(31(29)33)20-24-13-9-6-10-14-24/h5-18,27,32-33H,4,19-20H2,1-3H3 |
Clé InChI |
UMKJSUKWGKARFT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC(=C1O)CC2=CC=CC=C2)C)C3=CC(=CC(=C3O)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


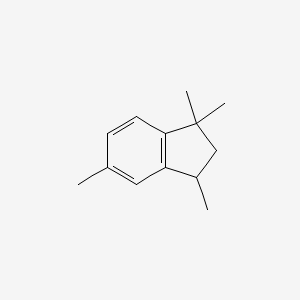
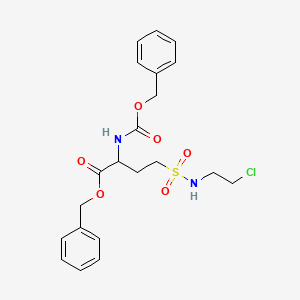


![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
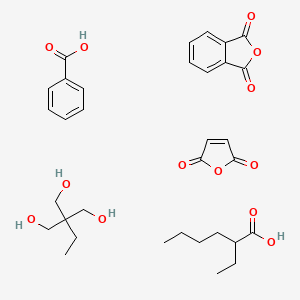
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
